molecular formula C21H30N2O7S B051614 Binospirone mesylate CAS No. 124756-23-6

Binospirone mesylate

Cat. No. B051614
M. Wt: 454.5 g/mol
InChI Key: JXBLEDCYKVWLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Binospirone mesylate belongs to a class of compounds that require sophisticated synthetic strategies and detailed analysis of their molecular structure, chemical reactions, and properties. Although specific information on Binospirone mesylate is scarce, studies on BINOL-derived compounds offer valuable insights into the complexity of synthesizing and analyzing similar organic compounds.

Synthesis Analysis

The synthesis of complex organic compounds like Binospirone mesylate often involves multistep reactions, as illustrated by the synthesis of BINOL-derived compounds. For example, Grayson et al. (2012) explored the mechanistic insights into the BINOL-derived phosphoric acid-catalyzed asymmetric allylboration of aldehydes, highlighting the importance of transition state interactions in achieving enantioselectivity (Grayson, Pellegrinet, & Goodman, 2012).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the reactivity and properties of compounds like Binospirone mesylate. Research by Andersen et al. (2000) on BINAP derivatives provides an example of how molecular structure analysis can guide the synthesis and application of complex organic molecules (Andersen, Parvez, & Keay, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of compounds are directly influenced by their molecular structure. For instance, Deeming et al. (1997) discussed the formation of trinuclear clusters involving BINAP, demonstrating the complex reactivity patterns that can emerge from sophisticated molecular architectures (Deeming, Speel, & Stchedroff, 1997).

Scientific Research Applications

  • 5-HT1A Receptor Ligands and Anxiety Treatment : Binospirone mesylate, along with compounds like gepirone, ipsapirone, and tandospirone, acts as a partial agonist at the 5-HT1A receptor. This action is similar to buspirone and is associated with anxiolytic (anxiety-reducing) effects. These compounds are in clinical trials for treating anxiety (Wijngaarden, 1997).

  • Drug Resistance and Cancer Treatment : In the context of imatinib mesylate, a tyrosine kinase inhibitor used in cancer treatment, it's shown that molecular mechanisms can lead to drug resistance. While this study primarily focuses on imatinib mesylate, it highlights the broader issue of drug resistance in cancer therapies, which could be relevant for understanding the limitations and challenges in the pharmacological applications of compounds like binospirone mesylate (Burger et al., 2004).

  • Drug Development During Pandemics : While not directly related to binospirone mesylate, the study on camostat mesylate underscores the rapid pace of drug development and clinical trials during pandemics. This context is useful for understanding how new drugs, including binospirone mesylate, might be expedited in similar situations (Kupferschmidt, 2020).

  • Antipsychotic Drugs and Neurological Effects : Research on various 5-HT1A receptor agonists, including buspirone and lesopitron, provides insights into the neurological effects of these drugs. These studies can offer a framework for understanding how binospirone mesylate, which shares a similar mechanism of action, might influence neurological functions (Phillips et al., 1999).

properties

IUPAC Name

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4.CH4O3S/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;1-5(2,3)4/h1-2,5-6,15,21H,3-4,7-14H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLEDCYKVWLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048676
Record name Binospirone mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Binospirone mesylate

CAS RN

124756-23-6
Record name Binospirone mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124756236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binospirone mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BINOSPIRONE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/155R3B9K8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Binospirone mesylate
Reactant of Route 2
Reactant of Route 2
Binospirone mesylate
Reactant of Route 3
Reactant of Route 3
Binospirone mesylate
Reactant of Route 4
Reactant of Route 4
Binospirone mesylate
Reactant of Route 5
Reactant of Route 5
Binospirone mesylate
Reactant of Route 6
Reactant of Route 6
Binospirone mesylate

Citations

For This Compound
3
Citations
U PEGASPARGASE - Wiley Online Library
Number of citations: 0
U DALVASTATIN - Wiley Online Library
Number of citations: 0
N Woick - researchgate.net
Immer mehr Menschen in unserer heutigen Gesellschaft leiden privat und beruflich unter Stress, wodurch die Anzahl an psychischen Erkrankungen im Verlauf der letzten Jahre …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.